![molecular formula C17H17N5OS B14094294 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094294.png)
5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclohepta[d][1,3]thiazole ring, and a pyrazole ring. The presence of these rings contributes to its diverse chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the individual ring systems and their subsequent coupling. The synthetic route typically starts with the preparation of the pyridine and pyrazole intermediates, followed by the construction of the cyclohepta[d][1,3]thiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .
Applications De Recherche Scientifique
This compound has shown potential in several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it may have applications in the industry as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of ring systems and functional groupsExamples of similar compounds include 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, which also features a pyridine ring and has shown potential as a casein kinase 1 inhibitor .
Propriétés
Formule moléculaire |
C17H17N5OS |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-pyridin-3-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c23-16(14-9-13(21-22-14)11-5-4-8-18-10-11)20-17-19-12-6-2-1-3-7-15(12)24-17/h4-5,8-10H,1-3,6-7H2,(H,21,22)(H,19,20,23) |
Clé InChI |
BOQRCLWJOXJNAO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)SC(=N2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
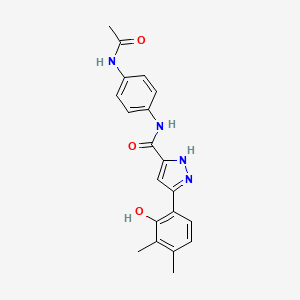
![2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14094220.png)
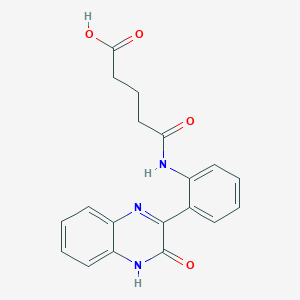
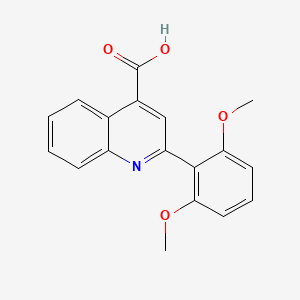
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)
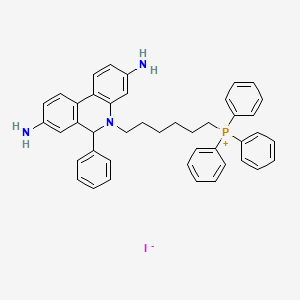

![2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)
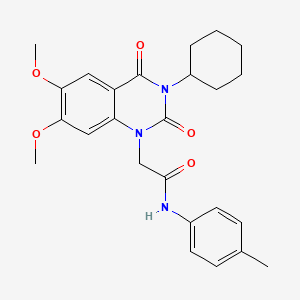

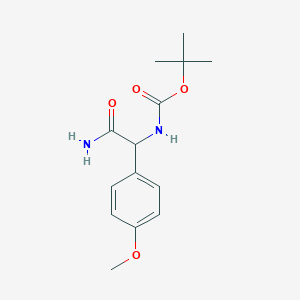
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
![8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)
